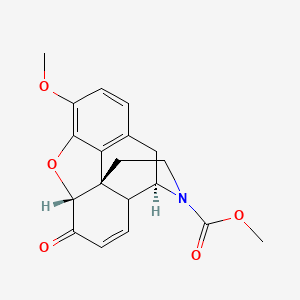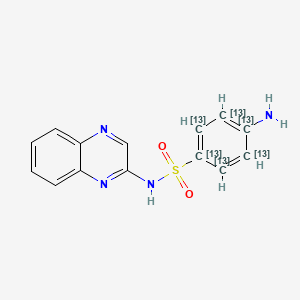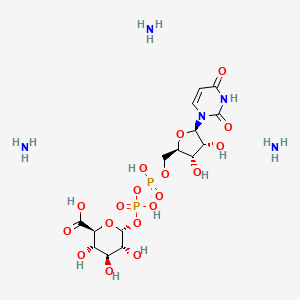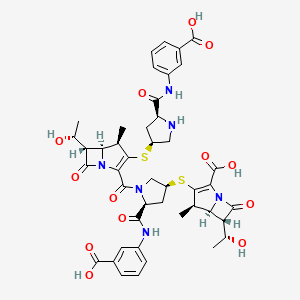
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone
Vue d'ensemble
Description
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone (also known as 6-desoxy-6β-naltrexone) is a chemical compound that has been developed for its potential use in scientific research. It is a derivative of naltrexone, a medication used to treat opioid addiction, but has been modified to have different properties that make it useful for research purposes.
Mécanisme D'action
The mechanism of action of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone is similar to that of naltrexone. It works by binding to opioid receptors and blocking the effects of opioids. However, because of its unique chemical structure, it has a longer duration of action and may have different effects on different types of opioid receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone are still being studied. However, it is known to have an effect on the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone in lab experiments is its specificity for opioid receptors. This allows researchers to study the effects of opioids on these receptors without interference from other compounds. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for the use of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone in scientific research. One possible direction is the study of its effects on different types of opioid receptors, such as the mu, delta, and kappa receptors. Another direction is the development of new compounds based on the structure of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone that may have even greater specificity and potency for opioid receptors. Finally, this compound may also have potential therapeutic applications for the treatment of opioid addiction and other disorders related to opioid receptors.
Applications De Recherche Scientifique
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone has several potential applications in scientific research. One of the main uses of this compound is in the study of opioid receptors. Opioid receptors are proteins that are found in the brain and are involved in the regulation of pain, reward, and addiction. By studying the effects of N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone on these receptors, researchers can gain a better understanding of how they work and how they can be targeted for therapeutic purposes.
Propriétés
IUPAC Name |
methyl (4R,7aR,12bS)-9-methoxy-7-oxo-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-14-6-3-10-9-12-11-4-5-13(21)17-19(11,15(10)16(14)25-17)7-8-20(12)18(22)24-2/h3-6,11-12,17H,7-9H2,1-2H3/t11?,12-,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRPLUNFEIIMII-ONIMLHCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4C(=O)OC)C(O2)C(=O)C=C5)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4C(=O)OC)[C@@H](O2)C(=O)C=C5)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747558 | |
| Record name | Methyl (5alpha)-3-methoxy-6-oxo-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Descyclopropylmethyl-N-methoxycarbonyl-6,8-dehydro-3-O-methyl Naltrexone | |
CAS RN |
135042-90-9 | |
| Record name | Methyl (5alpha)-3-methoxy-6-oxo-7,8-didehydro-4,5-epoxymorphinan-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)

![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
![Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B1514379.png)
![(5R,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514380.png)


![1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride](/img/structure/B1514384.png)
![[U-13C]-Ochratoxin A](/img/structure/B1514388.png)

![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)


